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Compound of Interest

Compound Name:
Methyl 2-chloro-6-

methoxyisonicotinate

Cat. No.: B079502 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
2-chloro-6-methoxyisonicotinate. Due to the limited availability of direct experimental spectra

in public databases, this document presents a combination of available mass spectrometry

data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data

based on the analysis of structurally similar compounds and established spectroscopic

principles. Detailed, generalized experimental protocols for obtaining such data are also

included to facilitate laboratory work.

Chemical Structure and Properties
IUPAC Name: Methyl 2-chloro-6-methoxyisonicotinate Molecular Formula: C₈H₈ClNO₃

Molecular Weight: 201.61 g/mol CAS Number: 42521-10-8

Mass Spectrometry Data
Mass spectrometry provides crucial information about the molecular weight and fragmentation

pattern of a compound. The available data for Methyl 2-chloro-6-methoxyisonicotinate is

summarized below.
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Parameter Value Reference

Ionization Mode Electrospray Ionization (ESI) Predicted

Mass Analyzer Quadrupole Predicted

[M+H]⁺ (m/z) 202.02655

Predicted Spectroscopic Data
The following sections detail the predicted ¹H NMR, ¹³C NMR, and IR spectra for Methyl 2-
chloro-6-methoxyisonicotinate. These predictions are derived from established chemical

shift and absorption frequency ranges for the functional groups present in the molecule,

including the substituted pyridine ring, the methyl ester, and the methoxy group.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.3 - 7.5 s 1H H-5 (Pyridine ring)

~6.8 - 7.0 s 1H H-3 (Pyridine ring)

~3.9 - 4.1 s 3H OCH₃ (Methoxy)

~3.8 - 4.0 s 3H OCH₃ (Ester)

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
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Chemical Shift (ppm) Assignment

~164 - 166 C=O (Ester)

~160 - 162 C-6 (C-OCH₃)

~150 - 152 C-2 (C-Cl)

~145 - 147 C-4 (C-COOCH₃)

~110 - 112 C-5

~105 - 107 C-3

~53 - 55 OCH₃ (Methoxy)

~52 - 54 OCH₃ (Ester)

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H Stretch

2990-2850 Medium Aliphatic C-H Stretch (CH₃)

1735-1720 Strong C=O Stretch (Ester)

1600-1580 Medium-Strong
C=C/C=N Ring Stretch

(Pyridine)

1480-1440 Medium
C=C/C=N Ring Stretch

(Pyridine)

1300-1250 Strong
Asymmetric C-O-C Stretch

(Ester & Methoxy)

1150-1050 Strong
Symmetric C-O-C Stretch

(Ester & Methoxy)

850-750 Strong C-Cl Stretch

Experimental Protocols
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The following are detailed, generalized methodologies for obtaining the spectroscopic data

presented above. These protocols are intended as a starting point and may require

optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation:

Weigh approximately 5-10 mg of Methyl 2-chloro-6-methoxyisonicotinate.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup:

Use a 400 MHz (or higher) NMR spectrometer.

Tune and shim the instrument to the CDCl₃ lock signal.

¹H NMR Acquisition:

Acquire the spectrum using a standard single-pulse experiment.

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-5 seconds, and 16-64 scans.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and 1024-4096 scans.
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Data Processing:

Apply Fourier transformation, phase correction, and baseline correction to the acquired

Free Induction Decays (FIDs).

Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual

CDCl₃ signal in the ¹³C spectrum.

Integrate the peaks in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.

Sample Preparation

Data Acquisition

Data Processing

Weigh Sample Dissolve in CDCl3 Transfer to NMR Tube Instrument Setup

Acquire 1H Spectrum

Acquire 13C Spectrum

Fourier Transform & Phasing Reference to TMS Peak Picking & Integration

Click to download full resolution via product page

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation:

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent

such as isopropanol and allowing it to dry completely.

Background Spectrum:
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Acquire a background spectrum of the empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Sample Analysis:

Place a small amount of the solid Methyl 2-chloro-6-methoxyisonicotinate powder onto

the ATR crystal, ensuring complete coverage of the crystal surface.

Apply pressure using the ATR accessory's pressure arm to ensure good contact between

the sample and the crystal.

Spectrum Acquisition:

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

Perform an ATR correction if necessary to account for the wavelength-dependent depth of

penetration of the evanescent wave.

Identify and label the characteristic absorption bands.

Preparation Analysis Processing

Clean ATR Crystal Acquire Background Place Sample on Crystal Apply Pressure Acquire Spectrum ATR Correction Identify Bands

Click to download full resolution via product page

Caption: Workflow for FT-IR Spectroscopic Analysis (ATR).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the molecular

formula.
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Methodology (LC-MS with ESI):

Sample Preparation:

Prepare a stock solution of Methyl 2-chloro-6-methoxyisonicotinate in a suitable

solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Instrumentation:

Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an

Electrospray Ionization (ESI) source.

LC Conditions (for sample introduction):

A short C18 column can be used for sample introduction and desalting.

A simple isocratic or gradient elution with water and acetonitrile (both containing 0.1%

formic acid to promote protonation) is typically sufficient.

MS Conditions:

Operate the ESI source in positive ion mode.

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas

flow and temperature to maximize the signal of the protonated molecule [M+H]⁺.

Acquire data in full scan mode over a mass range that includes the expected molecular

ion (e.g., m/z 100-500).

Data Analysis:

Identify the peak corresponding to the protonated molecule [M+H]⁺.

Determine the exact mass and compare it with the theoretical mass to confirm the

elemental composition (if using a high-resolution mass spectrometer).
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Sample Preparation LC-MS Analysis Data Analysis

Prepare Stock Solution Dilute to Working Conc. Inject into LC-MS Electrospray Ionization Mass Detection Identify [M+H]+ Confirm Exact Mass
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Caption: Workflow for LC-MS Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of Methyl 2-chloro-6-
methoxyisonicotinate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b079502#spectroscopic-data-nmr-ir-ms-of-methyl-2-
chloro-6-methoxyisonicotinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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